molecular formula C20H18N4O3S B2650638 ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 872702-15-3

ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2650638
CAS No.: 872702-15-3
M. Wt: 394.45
InChI Key: MJIOPHZROQCFNU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridazine ring fused with a pyridine ring, connected via a sulfanyl group to an acetamido benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings allow it to bind to enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function. The acetamido benzoate moiety enhances its solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate can be compared with other pyridazine and pyridine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and interact with multiple biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 2-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-5-3-4-6-17(15)22-18(25)13-28-19-8-7-16(23-24-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIOPHZROQCFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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